N-Methyl (R)-2-pyrrolidinomethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAIQDUWJODKF-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284827 | |
| Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68766-97-2 | |
| Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68766-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N-Methyl-2-pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for N Methyl R 2 Pyrrolidinomethylamine
Design and Implementation of Enantioselective Pathways to Chiral 2-Substituted Pyrrolidines
The asymmetric synthesis of 2-substituted pyrrolidines, such as the precursor to N-Methyl (R)-2-pyrrolidinomethylamine, is a cornerstone of modern organic chemistry. These strategies often begin with readily available chiral starting materials or employ catalytic asymmetric methods to establish the desired stereocenter. The pyrrolidine (B122466) scaffold is a privileged motif in many natural products and pharmaceuticals, driving the development of numerous enantioselective synthetic routes. rsc.org A common and efficient approach involves utilizing the "chiral pool," with natural amino acids like D-proline serving as an inexpensive and enantiomerically pure starting point for accessing the (R)-configuration at the C-2 position. nih.gov
Cycloaddition reactions represent a powerful tool for the convergent and stereocontrolled synthesis of the pyrrolidine ring. Among these, the [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a prominent method. acs.org The stereochemical outcome of these reactions can be directed by using chiral catalysts or by incorporating chiral auxiliaries into one of the reacting partners.
For instance, the reaction between an imino ester and an N-tert-butanesulfinyl imine, catalyzed by silver(I) carbonate, can produce highly substituted pyrrolidines with excellent diastereoselectivity. The chirality of the sulfinyl group effectively controls the facial selectivity of the cycloaddition, leading to the formation of specific stereoisomers. acs.org These cycloaddition strategies offer a modular approach to a wide array of densely functionalized pyrrolidines. acs.org
| Reaction Type | Reactants | Catalyst/Auxiliary | Key Features | Reference |
| [3+2] Cycloaddition | Azomethine Ylide + N-tert-Butanesulfinyl Imine | Ag2CO3 / N-tert-butanesulfinyl group | High diastereoselectivity, up to four stereocenters controlled. | acs.org |
| [3+2] Cycloaddition | Imino esters + Azadienes | Chiral Organocatalysts | Enantioselective synthesis of polysubstituted pyrrolidines. | nih.gov |
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be cleaved and recovered. youtube.com This strategy is widely employed in the synthesis of chiral pyrrolidines. Amides derived from chiral auxiliaries like pseudoephedrine and pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions. nih.gov
In this approach, a prochiral substrate is first coupled to the chiral auxiliary. The resulting adduct then undergoes a diastereoselective transformation, such as alkylation, where the steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming electrophile to attack from the other, less hindered face. This establishes the desired stereocenter. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. The high crystallinity often observed in amides derived from auxiliaries like pseudoephenamine facilitates purification by recrystallization, allowing for high diastereomeric purity. nih.gov
| Chiral Auxiliary | Key Reaction | Stereocontrol Mechanism | Advantages | Reference |
| Pseudoephenamine | Asymmetric Alkylation | Steric hindrance directs incoming electrophile. | High diastereoselectivity, crystalline derivatives, no regulatory restrictions. | nih.gov |
| (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric Amino Acid Synthesis | Formation of chiral Ni(II) complexes. | Mild conditions, high stereocontrol. | acs.org |
In recent decades, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.gov Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts. rsc.org These catalysts can activate substrates through the formation of transient enamines or iminium ions, enabling a wide range of enantioselective transformations. rsc.org For example, diarylprolinol silyl (B83357) ethers are highly effective catalysts for the asymmetric functionalization of aldehydes. nih.gov
Transition metal catalysis also offers efficient routes to chiral pyrrolidines. Iridium complexes, for instance, can catalyze the annulation of racemic diols with primary amines to furnish enantioenriched pyrrolidines through a "borrowing hydrogen" strategy. organic-chemistry.org Biocatalytic methods, employing enzymes such as transaminases and imine reductases (IREDs), provide highly selective and sustainable pathways to chiral amines and heterocycles. These enzymes can catalyze the asymmetric reduction of cyclic imines to produce chiral pyrrolidines with excellent enantiomeric excess. nih.gov
| Catalysis Type | Catalyst/Enzyme | Reaction | Key Advantages | Reference |
| Organocatalysis | Diarylprolinol silyl ethers | Asymmetric α-functionalization of aldehydes | Metal-free, high enantioselectivity. | nih.gov |
| Transition Metal | Chiral Iridium Complex | Annulation of diols and amines | Direct synthesis from simple precursors. | organic-chemistry.org |
| Biocatalysis | Imine Reductases (IREDs) | Asymmetric reduction of pyrrolines | High enantioselectivity (>99% ee), sustainable. | nih.gov |
Introduction of the Aminomethyl Moiety at the C-2 Position
A crucial phase in the synthesis of this compound is the regioselective installation and subsequent elaboration of the C-2 side chain. This is most commonly achieved by starting with a chiral precursor, such as D-proline, which already possesses the desired (R)-stereochemistry at C-2 and a carboxylic acid functional group that serves as a handle for further transformations.
The synthesis often commences with D-proline. The carboxylic acid at the C-2 position provides a reactive site for introducing the required one-carbon extension. A well-established method involves the conversion of the carboxylic acid into a nitrile. This transformation can be achieved in a multi-step sequence, for example, by first converting the N-protected proline to its corresponding primary amide, followed by dehydration to the nitrile.
A practical route to the analogous (S)-enantiomer, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starts from L-proline. ambeed.comnih.gov The process involves N-acylation with chloroacetyl chloride, followed by conversion of the carboxylic acid to the primary amide, and subsequent dehydration using a reagent like trifluoroacetic anhydride (B1165640) to yield the nitrile. nih.gov A similar sequence starting from D-proline would furnish the required (R)-2-cyanopyrrolidine precursor.
Synthetic Sequence from D-Proline to (R)-2-Cyanopyrrolidine Derivative:
N-Protection: The secondary amine of D-proline is protected, for example, as a Boc-carbamate.
Amide Formation: The carboxylic acid is converted to the primary amide (carboxamide). This can be done using various coupling agents.
Dehydration: The primary amide is dehydrated to the corresponding nitrile using a suitable dehydrating agent.
The final steps of the synthesis involve the transformation of the C-2 nitrile into the N-methylaminomethyl group.
Reduction of the Nitrile: The cyano group of the (R)-2-cyanopyrrolidine derivative is reduced to a primary aminomethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, effectively converting nitriles to primary amines. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine.
| Precursor | Reducing Agent | Solvent | Product | Reference |
| N-Boc-(R)-2-cyanopyrrolidine | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | N-Boc-(R)-2-aminomethylpyrrolidine | masterorganicchemistry.com |
| Pyrrolidine-2-carboxamide | Lithium Aluminum Hydride (LiAlH₄) | Ethereal Solvent | 2-Aminomethylpyrrolidine | nih.gov |
N-Methylation of the Primary Amine: The resulting primary amine, (R)-2-aminomethylpyrrolidine, is then selectively methylated on the terminal amino group to yield the final product. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines using a mixture of formic acid and formaldehyde (B43269). ambeed.comwikipedia.orgjk-sci.com This reaction proceeds via reductive amination and has the significant advantage of not producing quaternary ammonium (B1175870) salts. wikipedia.org Furthermore, the reaction conditions are generally mild enough to avoid racemization of chiral centers. wikipedia.org This one-pot procedure provides a direct route to the target N-methylated tertiary amine.
An alternative two-step process would involve monomethylation via reductive amination with one equivalent of formaldehyde and a reducing agent like sodium cyanoborohydride, or through direct alkylation with a methylating agent like methyl iodide, although care must be taken to control the degree of alkylation.
Diastereomeric Resolution Techniques for this compound and its Precursors
The synthesis of enantiomerically pure this compound can also be achieved through the resolution of a racemic mixture. Diastereomeric resolution is a classical and effective method for separating enantiomers and relies on the formation of diastereomeric salts with a chiral resolving agent. nih.govrsc.org These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization. rsc.org
For the resolution of a racemic mixture of N-Methyl-2-pyrrolidinomethylamine, which is a chiral base, a chiral acid would be employed as the resolving agent. Commonly used chiral resolving agents for amines include tartaric acid and mandelic acid . libretexts.org
Tartaric acid , particularly its naturally occurring (2R,3R)- or (2S,3S)-isomers, is a widely used resolving agent for racemic amines. nih.govresearchgate.net The efficiency of the resolution depends on the formation of a stable crystalline salt with one of the enantiomers, leading to its preferential precipitation from the solution. researchgate.net Derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, are also highly effective in resolving racemic compounds through the formation of diastereomeric salts. chemicalbook.com
Mandelic acid , available in both (R) and (S) forms, is another effective chiral resolving agent for amines. rsc.orglibretexts.org The success of the resolution is influenced by the crystal packing and intermolecular interactions within the diastereomeric salts. rsc.org Studies have shown that the choice of solvent can also play a crucial role in determining which diastereomer crystallizes. researchgate.net The chiral recognition between the resolving agent and the enantiomers often occurs during the crystallization process itself. nih.gov Dynamic kinetic resolution, which combines diastereomeric crystallization with in-situ racemization of the unwanted enantiomer, can maximize the yield of the desired enantiomer. rsc.org
A summary of these potential resolving agents is presented in the table below:
| Resolving Agent | Chiral Moiety | Key Features |
| Tartaric Acid | (2R,3R) or (2S,3S) | Widely available, forms crystalline salts with amines. Derivatives like dibenzoyl-tartaric acid can enhance resolution efficiency. nih.govresearchgate.netchemicalbook.com |
| Mandelic Acid | (R) or (S) | Effective for resolving amines, resolution can be influenced by solvent choice. rsc.orglibretexts.orgresearchgate.net |
Sustainable and Green Chemistry Approaches in the Synthesis of Pyrrolidine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including pyrrolidine derivatives. Key areas of focus include the use of renewable starting materials, the development of catalytic and atom-economical reactions, and the use of environmentally benign solvents and reagents.
The synthesis of the precursor, (R)-2-aminomethylpyrrolidine , can be approached from various starting materials. A patented process describes the synthesis from 2-pyrrolidone, a readily available starting material. google.com The development of synthetic routes from bio-based feedstocks is an active area of research to enhance the sustainability of pyrrolidine synthesis.
In the context of N-methylation, the use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a green chemistry approach. researchgate.netrsc.org DMC is a non-toxic, biodegradable, and environmentally friendly reagent, offering a safer alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. google.com Its use in conjunction with microwave irradiation can lead to faster reaction times and improved energy efficiency. researchgate.net Furthermore, catalytic methods for N-methylation using CO2 as a C1 source in the presence of a hydrosilane and a zinc catalyst are being developed, which represent a highly atom-economical and sustainable approach. researchgate.net
Solvent-free reaction conditions, such as those achieved through ball milling, also contribute to greener synthetic protocols. A recent study demonstrated the efficient N-methylation of secondary amines under solvent-free mechanochemical conditions, a technique that could potentially be adapted for primary amines like (R)-2-aminomethylpyrrolidine. nih.gov The use of aqueous reaction media, as is common in the Eschweiler-Clarke reaction, also aligns with the principles of green chemistry. wikipedia.orgresearchgate.net
Advanced Structural Elucidation and Theoretical Characterization of N Methyl R 2 Pyrrolidinomethylamine
Spectroscopic and Diffraction Methods for Chiral Purity and Absolute Configuration Determination
The precise determination of the three-dimensional arrangement of atoms and the enantiomeric purity of N-Methyl (R)-2-pyrrolidinomethylamine is fundamental. This is achieved through a combination of sophisticated spectroscopic and diffraction techniques.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the enantiomeric purity of chiral molecules. This method typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) that interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of each enantiomer.
In the case of a chiral amine like this compound, a suitable chiral acid, such as (R)- or (S)-Mandelic acid or Mosher's acid, can be employed as a CSA. The interaction between the chiral amine and the CSA leads to the formation of diastereomeric salts in solution. The protons in the vicinity of the chiral center of each enantiomer will experience a different magnetic environment, resulting in separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the calculation of the enantiomeric excess (ee).
Illustrative ¹H NMR Data for a Chiral Pyrrolidine (B122466) Derivative with a CSA:
| Proton | Chemical Shift (ppm) - R Enantiomer | Chemical Shift (ppm) - S Enantiomer | Δδ (ppm) |
| N-CH | 3.25 | 3.28 | 0.03 |
| CH₂-NH | 2.90 | 2.95 | 0.05 |
| N-CH₃ | 2.45 | 2.43 | 0.02 |
This is a representative table illustrating the expected chemical shift non-equivalence. Actual values would be determined experimentally.
X-ray Crystallography of Derivatives for Definitive Structure and Configuration
X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule. Since this compound is a liquid at room temperature, it is necessary to prepare a crystalline derivative. This can be achieved by reacting the amine with a suitable chiral or achiral carboxylic acid to form a salt that readily crystallizes.
The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern is used to construct a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. The absolute configuration is established by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.
A study on a related chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidin-2-carboxylate, demonstrates the utility of this technique. nih.gov The crystallographic data obtained provides definitive proof of the molecule's stereochemistry. nih.gov
Representative Crystallographic Data for a Chiral Pyrrolidine Derivative: nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.8765 (4) |
| b (Å) | 7.6543 (3) |
| c (Å) | 10.1234 (5) |
| β (°) | 110.21 (1) |
| Volume (ų) | 718.9 (1) |
| Z | 2 |
| Flack Parameter | 0.0 (2) |
This data is for a related compound and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Evaluation
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers, and thus for the determination of enantiomeric excess. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.
For the analysis of this compound, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, would be a suitable choice. ijrpr.com The analyte is dissolved in an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, and passed through the column. The differential interaction between the enantiomers and the CSP leads to different retention times, resulting in their separation. A UV detector is commonly used to monitor the elution of the enantiomers.
A method developed for the closely related compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization with 4-nitrobenzoic acid followed by separation on a Chiralcel OD-H column. researchgate.net
Illustrative Chiral HPLC Parameters for a Related Aminomethylpyrrolidine: researchgate.net
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.8 min |
| Resolution (Rs) | > 2.0 |
This table is based on a method for a structurally similar compound and demonstrates a typical set of HPLC conditions. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Theoretical methods are invaluable for complementing experimental data and providing deeper insights into the structural and electronic properties of this compound.
Conformational Analysis and Energy Landscapes of the this compound Scaffold
Conformational analysis using computational methods, such as Density Functional Theory (DFT), can be employed to identify the stable conformers and to calculate their relative energies. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations.
Representative Relative Energies of Pyrrolidine Ring Conformations:
| Conformation | Dihedral Angle (C1-C2-C3-C4, °) | Relative Energy (kcal/mol) |
| Envelope (E) | 15 | 0.0 |
| Twist (T) | -20 | 0.8 |
This is an illustrative table of the expected energy differences between common pyrrolidine ring puckers.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using DFT, can provide detailed information about the electronic structure of this compound. These calculations can be used to determine various molecular properties and reactivity descriptors.
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Other reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be calculated to predict how the molecule will interact with other chemical species. numberanalytics.com
Calculated Reactivity Descriptors for a Pyrrolidine Derivative:
| Descriptor | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Chemical Potential (μ) | -2.85 eV |
| Hardness (η) | 3.35 eV |
| Electrophilicity (ω) | 1.21 eV |
These values are representative for a pyrrolidine derivative and illustrate the type of data obtained from quantum chemical calculations.
Lack of Specific Research Data Precludes Detailed Theoretical Analysis of this compound
The user's request for an article focused solely on the theoretical and structural characterization of this compound, with specific subsections on intramolecular interactions and stereoelectronic effects, cannot be fulfilled at this time due to the absence of the necessary primary research data. The generation of a scientifically accurate and detailed article, as per the user's instructions, is contingent upon the availability of published research containing specific data points such as conformational analysis, bond parameters, and orbital interaction energies.
While general principles of intramolecular interactions (such as hydrogen bonding and stereoelectronic effects) are well-established in organic chemistry and have been studied in related molecules containing pyrrolidine or N-methyl groups, applying this information to this compound without specific computational data would be speculative and would not meet the required standards of scientific accuracy.
Therefore, until such research is conducted and published, a detailed and authoritative article on the advanced structural elucidation and theoretical characterization of this compound, as outlined in the user's request, cannot be written.
Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the applications of This compound in the outlined areas of asymmetric catalysis and synthesis are not available in the public domain.
The performed searches yielded information on related but structurally distinct compounds, such as (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine and other pyrrolidine derivatives. While these compounds are utilized in asymmetric synthesis, extrapolating their specific catalytic activities, reaction outcomes, and ligand design principles to this compound would be scientifically inaccurate. Small structural modifications, such as the presence and stereochemistry of the N-methyl group, can significantly alter the catalytic and stereochemical-directing properties of a chiral auxiliary or ligand.
Therefore, to maintain scientific accuracy and adhere strictly to the provided instructions, the requested article cannot be generated. There is insufficient specific data in published research to provide thorough, informative, and scientifically accurate content for the following outlined sections:
Applications of N Methyl R 2 Pyrrolidinomethylamine in Asymmetric Catalysis and Synthesis
Development of N-Methyl (R)-2-pyrrolidinomethylamine-Based Chiral Ligands for Metal Catalysis
Catalytic Enantioselective Reactions Mediated by Derived Ligand-Metal Complexes
This compound in Organocatalysis
This compound belongs to the class of chiral pyrrolidine-based organocatalysts. These catalysts, particularly those derived from the privileged structure of proline, have become powerful tools in modern asymmetric synthesis. nih.govnih.gov The fundamental catalytic strategy of these secondary amines lies in their ability to react with carbonyl compounds, such as ketones and aldehydes, to form nucleophilic enamine intermediates. nobelprize.orgmasterorganicchemistry.com This activation mode opens pathways for a variety of enantioselective transformations.
Exploration of Direct Asymmetric Organocatalytic Transformations
The application of this compound and its analogues has been primarily explored in fundamental carbon-carbon bond-forming reactions. These transformations are central to the synthesis of complex chiral molecules from simple precursors.
One of the most well-documented applications is in the asymmetric intramolecular aldol (B89426) reaction . Specifically, N-substituted-N-(2-pyrrolidinylmethyl)amine derivatives have been utilized as catalysts in the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, which is a key step in the synthesis of the Wieland-Miescher ketone. semanticscholar.org This reaction constructs a chiral bicyclic system from an achiral trione (B1666649) precursor.
In a study examining various N-substituted derivatives, this compound (referred to as compound 5a in the study) was investigated for its ability to mediate this intramolecular aldol cyclization. The reaction was conducted in the presence of trifluoroacetic acid (TFA) as a co-catalyst. The findings from this research are summarized in the table below. semanticscholar.org
| Catalyst | Time (h) | Yield (%) of (R)-Wieland-Miescher Ketone |
| 5a (this compound) | 48 | 41 |
| 5c (N-Cyclopentyl-(R)-2-pyrrolidinomethylamine) | 24 | 47 |
| 5e (N-Cyclohexyl-(R)-2-pyrrolidinomethylamine) | 24 | 53 |
| Table 1: Performance of this compound and related catalysts in the asymmetric intramolecular aldol reaction. Data sourced from semanticscholar.org. |
The results indicate that while this compound does catalyze the reaction, it proceeds slowly and results in a moderate yield compared to derivatives with bulkier N-cycloalkyl substituents. semanticscholar.org
While specific, detailed studies on this compound in other transformations are less common in the provided literature, the structural motif is highly relevant to other key organocatalytic reactions. For instance, pyrrolidine-based catalysts are extensively used in asymmetric Michael additions . nih.govbeilstein-journals.orgnih.gov These reactions involve the conjugate addition of a nucleophile (often an enamine derived from an aldehyde or ketone) to an α,β-unsaturated carbonyl compound or nitroolefin. chem-station.com The development of novel pyrrolidine (B122466) catalysts for the Michael addition of aldehydes and ketones to nitroolefins highlights the broad potential of this catalyst class. beilstein-journals.orgnih.gov
Mechanism and Scope of Organocatalytic Applications
The organocatalytic activity of this compound is rooted in its ability to facilitate enamine catalysis . nobelprize.orgmasterorganicchemistry.com The general mechanism for an aldol reaction catalyzed by a secondary amine like this compound proceeds through a catalytic cycle:
Enamine Formation: The catalyst, a secondary amine, reacts with a carbonyl-containing substrate (e.g., a ketone) to form a chiral enamine intermediate. This process involves the formation of an iminium ion, followed by deprotonation at the α-carbon. masterorganicchemistry.com This step raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic than its corresponding enol or enolate. nobelprize.org
Nucleophilic Attack: The chiral enamine then attacks the electrophile (e.g., an aldehyde in an aldol reaction). The stereochemistry of the catalyst's chiral center directs this attack, leading to the formation of a new stereocenter in the product with high enantioselectivity. The transition state is stabilized by various non-covalent interactions.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction mixture. This step releases the final chiral product and regenerates the organocatalyst, allowing it to re-enter the catalytic cycle.
In many reactions involving pyrrolidine-based catalysts, the presence of a Brønsted acid co-catalyst is crucial for high efficiency and enantioselectivity. semanticscholar.orgnuph.edu.ua It is proposed that the acid protonates the nitrogen atom of the catalyst, forming an N-H-donor system that can participate in hydrogen bonding to stabilize the transition state. nuph.edu.ua For the intramolecular aldol reaction catalyzed by this compound, trifluoroacetic acid (TFA) was found to be an effective co-catalyst. semanticscholar.org
The scope of this compound as an organocatalyst is influenced by the steric and electronic properties of its N-methyl group. Research has shown that variations in the N-substituent of N-(2-pyrrolidinylmethyl)amine derivatives can significantly impact the catalyst's effectiveness. In the context of the HPESW reaction, catalysts with bulkier N-substituents (like cyclopentyl or cyclohexyl) provided better yields in shorter reaction times than the N-methyl derivative. semanticscholar.org This suggests that the steric hindrance around the nitrogen atom plays a role in achieving higher enantioselectivity and reactivity, a common strategy in the design of organocatalysts. semanticscholar.org
The primary documented application for this compound is the asymmetric intramolecular aldol reaction. semanticscholar.org Based on the known reactivity of similar pyrrolidine catalysts, its potential scope extends to other enamine-mediated transformations such as intermolecular aldol reactions, Michael additions, and Mannich reactions. nih.govnih.govnuph.edu.ua However, further research would be required to fully delineate its efficacy and substrate scope in these areas.
Role of N Methyl R 2 Pyrrolidinomethylamine As a Molecular Scaffold in Medicinal Chemistry Research
Design and Synthesis of Novel Biologically Active Compounds Incorporating the Pyrrolidine (B122466) Scaffold
The synthesis of derivatives from a core scaffold like N-Methyl (R)-2-pyrrolidinomethylamine is a cornerstone of drug discovery. This process allows for the systematic exploration of chemical space around the core structure to identify compounds with desired biological activities.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure affect its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogs where specific parts of the molecule are altered and then assessing the impact of these changes on a particular biological endpoint.
For instance, in studies of other pyrrolidine derivatives, such as those targeting the N-acylethanolamine acid amidase (NAAA), it has been shown that the nature and position of substituents on the pyrrolidine ring and its appended groups are critical for potency and selectivity. nih.gov Small lipophilic groups at certain positions were found to be preferable for optimal activity. nih.gov Similarly, for pyrrolidine pentamine derivatives acting as inhibitors of aminoglycoside acetyltransferase, modifications at different positions on the pyrrolidine scaffold had varied effects on their inhibitory properties. nih.gov
A hypothetical SAR study on this compound derivatives might explore:
N-alkylation/acylation: Modifying the primary amine with various alkyl or acyl groups to probe interactions with target proteins.
Substitution on the pyrrolidine ring: Introducing substituents at available positions on the pyrrolidine ring to alter steric bulk and electronics.
Modification of the N-methyl group: Exploring the impact of replacing the methyl group with other small alkyl groups.
The following table illustrates a hypothetical SAR exploration for a series of this compound derivatives targeting a generic kinase.
| Compound ID | R1 (at primary amine) | R2 (at pyrrolidine ring) | Kinase Inhibition (IC50, nM) |
| NMP-001 | H | H | 500 |
| NMP-002 | Acetyl | H | 250 |
| NMP-003 | Benzoyl | H | 100 |
| NMP-004 | Acetyl | 4-Fluoro | 200 |
| NMP-005 | Benzoyl | 4-Fluoro | 80 |
This data is hypothetical and for illustrative purposes only.
Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov For the this compound scaffold, various bioisosteric replacements could be envisioned:
Pyrrolidine ring analogs: Replacing the pyrrolidine ring with other five- or six-membered heterocycles (e.g., piperidine, morpholine) to assess the importance of the ring size and heteroatom composition.
Amine replacements: Substituting the primary amine with other functional groups like hydroxyl or thiol to explore different hydrogen bonding interactions.
Scaffold hopping: This more advanced strategy involves replacing the entire this compound core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups.
Preclinical Pharmacological Investigations of Derived Compounds in Non-Human Models
Once promising compounds are identified through synthesis and SAR studies, they undergo preclinical pharmacological investigations to evaluate their biological effects in non-human models.
In vitro studies are conducted in a controlled laboratory setting, typically using isolated enzymes, cells, or tissues. For derivatives of this compound, this would involve testing their activity against a panel of relevant molecular targets. For example, if the compounds were designed as anticancer agents, they might be screened against a variety of cancer cell lines to determine their anti-proliferative activity. nih.gov
The following table provides a hypothetical example of an in vitro bioactivity profile for a lead compound derived from the this compound scaffold.
| Assay Type | Target/Cell Line | Result (IC50/EC50) |
| Enzyme Inhibition | Kinase X | 50 nM |
| Cell Proliferation | MCF-7 (Breast Cancer) | 150 nM |
| Cell Proliferation | HCT116 (Colon Cancer) | 200 nM |
| hERG Channel Binding | - | >10 µM |
This data is hypothetical and for illustrative purposes only.
Compounds that show promising in vitro activity are then advanced to in vivo studies in animal models of disease. These studies are crucial for evaluating the efficacy of a compound in a whole organism. For instance, if a derivative was developed as an anti-inflammatory agent, its efficacy might be tested in a mouse model of arthritis. The choice of animal model is critical and should be relevant to the human disease being targeted.
Future Research Directions and Emerging Opportunities for N Methyl R 2 Pyrrolidinomethylamine
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The synthesis of enantiomerically pure pyrrolidines is a central theme in organic chemistry. organic-chemistry.org Future research concerning N-Methyl (R)-2-pyrrolidinomethylamine will likely focus on moving beyond traditional multi-step syntheses, which often begin with expensive chiral pool materials, towards more efficient and sustainable methods.
Key opportunities include:
Catalytic Asymmetric Synthesis : Developing novel catalytic methods that construct the chiral pyrrolidine (B122466) ring from simple, achiral precursors. Techniques like iridium-catalyzed reductive azomethine ylide generation unife.itacs.org or palladium-catalyzed asymmetric [3+2] cycloadditions with imines could provide direct access to the core structure with high enantioselectivity. organic-chemistry.org
Borrowing Hydrogen Catalysis : This atom-economical strategy can form N-heterocycles directly from simple diols and amines, offering a green alternative to classical methods that involve multiple protection, activation, and reduction steps. organic-chemistry.org Adapting this methodology could enable the synthesis of the target compound from readily available starting materials.
Continuous Flow Chemistry : Implementing continuous flow protocols for the synthesis can offer significant advantages in terms of scalability, safety, and reaction speed. A flow-based approach could allow for the rapid and cost-effective production of a library of α-chiral pyrrolidines, including the title compound and its derivatives. rsc.org
Bio-catalysis : The use of enzymes, such as imine reductases (IREDs), offers a highly selective route to chiral amines and could be explored for the enantioselective synthesis of this compound or its precursors. researchgate.net
These advanced synthetic strategies aim to reduce step counts, minimize waste, and avoid the use of stoichiometric chiral auxiliaries, aligning with the principles of green chemistry.
Advanced Computational Approaches for Rational Design of Derivatives
Computational chemistry provides powerful tools to accelerate the discovery and optimization of functional molecules. For this compound, future research will increasingly rely on computational modeling to guide the design of derivatives for specific applications, thereby reducing the trial-and-error nature of laboratory synthesis.
Emerging research directions include:
Quantum Mechanics (QM) for Catalyst Optimization : Using Density Functional Theory (DFT) to model the transition states of metal complexes involving this compound-based ligands. This can elucidate the origins of stereoselectivity in asymmetric catalysis and predict which structural modifications to the ligand would enhance catalytic efficiency and enantioselectivity.
Molecular Docking and Dynamics for Medicinal Chemistry : In the context of drug discovery, computational docking can predict the binding modes of derivatives within the active site of a biological target (e.g., an enzyme or receptor). Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions, helping to prioritize compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models to correlate the structural features of a series of this compound derivatives with their observed biological activity or catalytic performance. These models can then be used to predict the properties of novel, unsynthesized analogs.
By integrating these in silico techniques, researchers can adopt a more rational, hypothesis-driven approach to designing the next generation of catalysts and therapeutic agents based on this versatile scaffold.
Expanding the Scope of this compound in Chiral Catalyst and Ligand Design
The inherent chirality and presence of two distinct nitrogen donors make this compound an excellent candidate for a C2-symmetric chiral ligand in asymmetric catalysis. While pyrrolidine-based ligands are well-established, there remains considerable scope for innovation.
Future opportunities in this area are:
Development of Novel Ligand Architectures : Using the core scaffold to construct more complex bidentate, tridentate, or pincer-type ligands. These new ligands can be used to coordinate with a variety of transition metals (e.g., Palladium, Rhodium, Iridium, Nickel, Copper) to catalyze new types of asymmetric reactions. nih.govnih.gov
Application in Emerging Catalytic Fields : Exploring the use of these chiral ligands in modern synthetic methodologies such as photoredox catalysis, C-H activation, and electrocatalysis. The electronic and steric properties of the ligand can be tuned to meet the specific demands of these novel transformations.
Ligand Relay Catalysis : Designing systems where the pyrrolidine-based ligand works in concert with another ligand to achieve high selectivity in complex transformations, such as the migratory hydroarylation of olefins to produce chiral α-aryl-substituted amines. nih.gov
The table below illustrates the potential for expanding the catalytic utility of ligands derived from this scaffold, based on known applications of similar chiral amines.
| Catalytic Application | Potential Reaction Type | Metal Catalyst | Reference for Analogous Systems |
| Asymmetric Hydrogenation | Hydrogenation of ketones and imines | Ruthenium, Iridium | thieme-connect.de |
| Asymmetric C-C Bond Formation | Palladium-Catalyzed Allylic Alkylation | Palladium | nih.gov |
| Asymmetric Carboamination | Intramolecular cyclization of aminoalkenes | Palladium | nih.gov |
| Asymmetric Cycloaddition | [3+2] Cycloaddition of trimethylenemethane | Palladium | organic-chemistry.org |
| Asymmetric Hydroarylation | Migratory hydroarylation of olefins | Nickel | nih.gov |
This table presents potential applications for ligands derived from this compound based on established catalytic systems using similar chiral ligands.
Innovation in Medicinal Chemistry through Scaffold Diversification and Target-Oriented Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. nih.govnih.govmdpi.com Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space compared to flat aromatic systems. nih.gov this compound offers a specific, stereochemically defined entry point into this chemical space.
Key future research areas are:
Fragment-Based Drug Discovery (FBDD) : Utilizing this compound as a chiral fragment for screening against biological targets. Hits can then be grown or linked to develop more potent and selective lead compounds.
Scaffold Diversification : Creating libraries of compounds by systematically modifying the pyrrolidine ring and the methylaminomethyl side chain. This approach allows for a broad exploration of structure-activity relationships (SAR) against various target classes, such as kinases, proteases, and G-protein coupled receptors. researchgate.net
Target-Oriented Synthesis : Designing and synthesizing derivatives to interact with specific, well-validated drug targets. For example, the pyrrolidine scaffold is a key component of several antiviral drugs, such as inhibitors of the hepatitis C virus NS5A protein. mdpi.com The unique stereochemistry and hydrogen-bonding capabilities of this compound could be exploited to design new agents with improved properties. The stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to vastly different biological profiles. nih.gov
Applications in Materials Science and Polymer Chemistry (excluding solvent applications)
The application of chiral small molecules in materials science is a rapidly growing field. This compound, with its defined stereochemistry and reactive amine functionalities, is well-suited for the creation of advanced functional materials.
Emerging opportunities include:
Chiral Polymer Synthesis : Using the compound as a chiral monomer in polymerization reactions. The resulting chiral polymers could be used as the stationary phase in chiral chromatography for the separation of enantiomers, or as materials with unique chiroptical properties.
Immobilized Chiral Catalysts : Grafting the molecule onto a solid support, such as silica (B1680970) gel or a polymer resin. The resulting heterogeneous catalyst would combine the high selectivity of the chiral ligand with the practical benefits of easy separation and recyclability, as demonstrated with other polymer-immobilized diamine catalysts. thieme-connect.de
Functional Surface Modification : Modifying the surfaces of materials to introduce chirality and amine functional groups. This could be used to create chiral sensors, enantioselective membranes, or biocompatible materials that promote specific cell interactions.
The table below summarizes potential future applications in this domain.
| Application Area | Specific Role of the Compound | Potential End-Use |
| Chiral Separations | Monomer for Chiral Stationary Phase (CSP) | High-Performance Liquid Chromatography (HPLC) columns |
| Heterogeneous Catalysis | Immobilized ligand on a solid support | Recyclable catalysts for fine chemical synthesis thieme-connect.de |
| Chiral Sensors | Surface modifier for electrodes or nanoparticles | Enantioselective electrochemical or optical sensing |
| Functional Polymers | Co-monomer in polymerization | Polymers with controlled thermal or mechanical properties ncku.edu.tw |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the chiral (R)-configuration and methylamine substitution. For example, the methyl group adjacent to the pyrrolidine nitrogen appears as a singlet at δ ~2.2–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 128.15 g/mol) .
Advanced - X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives (e.g., metal-coordinated complexes) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H column) to ensure >99% enantiomeric excess (ee) .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced
Discrepancies in biological assays (e.g., receptor binding affinity) may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% water) to minimize variability .
- Metal coordination : The pyrrolidine nitrogen and methylamine group can coordinate metal ions (e.g., Mn2+, Co2+), altering activity. Control experiments with EDTA or metal-free buffers are critical .
- Enantiomeric impurities : Validate ee via chiral HPLC and correlate with activity trends .
What methodologies optimize reaction conditions for scaling up this compound synthesis?
Q. Advanced
- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent ratio, catalyst loading) identifies optimal parameters. For example, a 20% Pd/C loading may maximize hydrogenation efficiency .
- In-line workup : Integrate purification steps (e.g., liquid-liquid extraction) into continuous flow systems to reduce manual handling .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates and adjusts conditions dynamically .
How does this compound interact with metal ions in catalytic or biochemical systems?
Q. Advanced
- Coordination chemistry : The tertiary amine and pyrrolidine ring bind transition metals (e.g., Ni2+, Zn2+), forming complexes with distorted octahedral geometries. Such interactions are critical in catalysis (e.g., asymmetric hydrogenation) .
- Biological implications : Metal coordination may modulate enzyme inhibition (e.g., metalloproteases) or neurotransmitter receptor activity. Use UV-vis spectroscopy to monitor ligand-metal charge-transfer bands (λ = 300–400 nm) .
What advanced spectral methods elucidate dynamic molecular behavior of this compound in solution?
Q. Advanced
- Variable-Temperature NMR (VT-NMR) : Probes conformational changes (e.g., ring puckering in pyrrolidine) by tracking chemical shift variations at 25–100°C .
- 2D NOESY : Identifies spatial proximity between the methyl group and pyrrolidine protons, confirming stereochemical stability .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict preferred conformers and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
